Product packaging for Fmoc-Cys(StBu)-OH(Cat. No.:)

Fmoc-Cys(StBu)-OH

Cat. No.: B1630713
M. Wt: 431.6 g/mol
InChI Key: ZDUMTHLUTJOUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Cys(StBu)-OH is a cysteine derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). It features two protective groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., 20% piperidine in DMF).
  • StBu (tert-butylthio): Protects the thiol side chain of cysteine, which is stable during Fmoc deprotection but cleaved via strong acids like trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4S2 B1630713 Fmoc-Cys(StBu)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cysteine derivatives are selected based on protection stability , orthogonality , and compatibility with synthesis conditions . Below is a detailed comparison of Fmoc-Cys(StBu)-OH with other cysteine-protecting groups:

Protection Group Stability and Deprotection
Compound Protecting Group Deprotection Conditions Stability During SPPS
This compound S-tert-butylthio 95% TFA + scavengers (e.g., H₂O, TIS) Stable to piperidine
Fmoc-Cys(Trt)-OH Trityl (S-Trt) 95% TFA (partial cleavage during synthesis) Acid-labile
Fmoc-Cys(Acm)-OH Acetamidomethyl Iodine oxidation (I₂/H₂O/THF) Stable to TFA
Fmoc-Cys(Mmt)-OH Monomethoxytrityl 1% TFA in DCM or 0.5 M HCl in DMF Mild acid-sensitive
Fmoc-Cys(Mob)-OH 4-Methoxybenzyl TFA with scavengers or HF cleavage Moderate acid-stable

Key Observations :

  • StBu offers robust stability during Fmoc SPPS but requires harsh TFA conditions for cleavage. In contrast, Trt is more labile, risking premature deprotection during repetitive TFA exposures .
  • Acm provides orthogonality for multi-cysteine peptides but necessitates oxidative deprotection, which may modify methionine or tryptophan residues .

Case Studies :

  • In automated SPPS, this compound achieved 82% conversion in DNA-peptide conjugations, outperforming pyridyldithio-based derivatives (79%) .
  • This compound was critical for synthesizing N-methyl cysteine via oxazolidinone formation, as polar derivatives (e.g., Acm, Trt) yielded poor cyclization results .

Example Workflow :

Synthesize a peptide with this compound and Fmoc-Cys(Mmt)-OH.

Cleave Mmt with 1% TFA, exposing one thiol for alkylation.

Cleave StBu with 95% TFA for subsequent disulfide formation.

Limitations and Challenges
  • Trt : High Trt cleavage efficiency (98.5% purity ) is offset by side reactions (e.g., aspartimide formation) in acidic environments .
  • Acm : Requires rigorous handling of iodine, which complicates large-scale synthesis .

Preparation Methods

Cyclization of Fmoc-Cys(StBu)-OH

The most efficient route to this compound involves oxazolidinone ring formation and subsequent reduction. As detailed by PMC researchers, this compound is synthesized via cyclization of this compound under chloroform and triethylsilane (TES) catalysis, followed by trifluoroacetic acid (TFA)-mediated ring opening.

Key Steps:

  • Cyclization: this compound (20.3 mmol) is treated with TES (32.8 mL, 203 mmol) and TFA (50 mL) in chloroform at room temperature for 16 hours.
  • Purification: The crude product is dissolved in dichloromethane (DCM) and purified via flash chromatography (hexanes/ethyl acetate gradient), yielding 89% this compound as a white solid.

Optimization Insights:

  • Neutral electronic characteristics of the cysteine derivative are critical; polar derivatives result in poor cyclization efficiency.
  • The 1.5:1.0 conformer ratio observed in the final product suggests dynamic interconversion between rotational isomers.

Direct Thiol Protection Approach

tert-Butylthiolation of Cysteine

Alternative methods focus on direct StBu group introduction to cysteine’s thiol side chain. A Chinese patent describes a dipeptide synthesis protocol adaptable to this compound preparation, albeit with modifications:

Procedure Overview:

  • Amino Acid Activation: L-Cysteine reacts with tert-butyl disulfide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF).
  • Fmoc Protection: The tert-butylthio-protected cysteine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (N-methylmorpholine, NMM).

Yield Data:

  • The patent reports an 83% yield for analogous dipeptide modules, though specific data for this compound remains unpublished.

Solid-Phase Peptide Synthesis Integration

Coupling Efficiency in SPPS

This compound’s utility in SPPS is exemplified in glutaredoxin and thioredoxin reductase active-site syntheses:

Protocol Details:

  • Resin Loading: PAL-PEG-Fmoc resin (0.21 mmol/g) is functionalized with this compound using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation.
  • Coupling Time: 1-hour couplings with 3 equivalents of HATU ensure >95% incorporation efficiency.

Challenges:

  • Subsequent tyrosine residues require double HATU couplings due to steric hindrance.
  • Acid-labile StBu groups necessitate cautious TFA cleavage (≤2.5% v/v) to prevent S-tert-butylation side reactions.

Comparative Analysis of Protecting Group Strategies

Stability Under Acidic Conditions

Recent studies highlight vulnerabilities in StBu protection during TFA cleavage:

Data Table 1: Protecting Group Performance

Protecting Group Acid Stability (TFA) Reduction Method Side Reactions
StBu Moderate (20% deprotection) TCEP/DTE S-tert-butylation (29.7%)
SIT High DTT/H2O <5% undesired modifications
Trt Low TFA/TIS Minimal

Key Findings:

  • StBu groups exhibit 29.7% S-tert-butylation under TFA/TFMSA cleavage.
  • Disulfide-based alternatives (e.g., SIT) reduce side reactions to <5% while maintaining SPPS compatibility.

Challenges and Optimization Strategies

Mitigating S-tert-Butylation

The inadvertent alkylation of cysteine thiols by tert-butyl cations during TFA cleavage remains a persistent issue. A 2025 study proposed:

Optimized Cleavage Cocktail:

  • Composition: TFA/TIS/H2O (95:2.5:2.5 v/v)
  • Duration: 1 hour at room temperature
  • Outcome: Limits S-tert-butylation to 18.6% compared to 29.7% with TFMSA-enhanced acidity.

Recrystallization Protocols

Post-synthesis purification via recrystallization (ethyl acetate/hexanes) achieves ≥98% purity, as evidenced by HPLC analysis.

Q & A

Q. What is the role of the StBu (tert-butylthio) protecting group in Fmoc-Cys(StBu)-OH during peptide synthesis?

The StBu group protects the cysteine thiol from oxidation and unwanted side reactions (e.g., disulfide bond formation) during solid-phase peptide synthesis (SPPS). Unlike acid-labile groups (e.g., Trt), StBu is stable under trifluoroacetic acid (TFA) cleavage conditions, enabling selective deprotection post-synthesis. This stability allows orthogonal strategies for disulfide bond formation or functionalization in later stages .

Q. How does this compound compare to other cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH)?

  • StBu vs. Trt : StBu is TFA-resistant, while Trt is cleaved under mild acid (e.g., 1% TFA). Trt offers faster coupling but limits compatibility with acid-sensitive residues .
  • StBu vs. Acm : Acetamidomethyl (Acm) requires iodine or mercury for deprotection, introducing toxicity risks. StBu avoids heavy metals, enabling greener workflows .
  • Key advantage : StBu’s stability under TFA allows its use in automated SPPS with minimal side-chain interference .

Q. What is the recommended protocol for coupling this compound in SPPS?

Optimized coupling uses PyBOP/HOBt/2,4,6-collidine in DMF (0.06–0.1 M concentration) for 40–60 minutes. Double coupling is advised for sterically hindered sequences. Post-coupling, capping with acetic anhydride minimizes deletion sequences .

Advanced Research Questions

Q. How can researchers resolve contradictions in disulfide bond formation efficiency when using this compound?

Disulfide bond yields vary with deprotection methods. For example:

  • Air oxidation may yield <50% due to competing thiol side reactions.
  • Thiol-disulfide exchange reagents (e.g., glutathione) improve regioselectivity (>80% yield).
  • Electrochemical methods enable precise control but require specialized setups. Validate results via HPLC-MS and adjust redox buffers (pH 7–8, 10–20% DMSO) to stabilize intermediates .

Q. What experimental design considerations are critical for integrating this compound into orthogonal protection strategies?

Orthogonal protection requires pairing StBu with groups removable under distinct conditions:

  • Acm : Deprotect with iodine post-TFA cleavage for sequential disulfide formation.
  • Mmt : Cleave with 1% TFA in dichloromethane for site-specific modifications. Example workflow:
  • Synthesize peptide with this compound and Fmoc-Cys(Acm)-OH.
  • Cleave with TFA (retains StBu, removes Mmt).
  • Deprotect Acm with iodine, then oxidize selectively .

Q. How can racemization during this compound incorporation be minimized?

Racemization occurs via base-catalyzed enolization during coupling. Mitigation strategies:

  • Use low-base activators (e.g., OxymaPure instead of DIEA) at ≤0.1 M.
  • Limit coupling times to <60 minutes.
  • Monitor via chiral HPLC or CD spectroscopy. Racemization rates <5% are achievable under optimized conditions .

Q. What methodologies address low yields in this compound-mediated native chemical ligation (NCL)?

NCL efficiency depends on thiolate generation. Strategies:

  • In situ reduction : Add TCEP (tris(2-carboxyethyl)phosphine) to reduce StBu to free thiol.
  • pH optimization : Maintain pH 6.5–7.5 with MPAA (4-mercaptophenylacetic acid) as a catalyst.
  • Hnb-resin preloading : Enhances solubility and reduces aggregation during ligation .

Methodological Troubleshooting

Q. How to handle oxidative side products when using this compound in long-term storage?

  • Store at -20°C under argon to prevent thiol oxidation.
  • Pre-purify via RP-HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to remove oxidized species.
  • Add antioxidants (e.g., 0.1% TCEP) to cleavage cocktails .

Q. Why does this compound exhibit reduced coupling efficiency in automated synthesizers?

Steric hindrance from the StBu group slows acylation. Solutions:

  • Increase activation power with HATU instead of HBTU.
  • Extend coupling time to 90 minutes.
  • Use microwave-assisted SPPS (50°C, 30 W) to enhance kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.